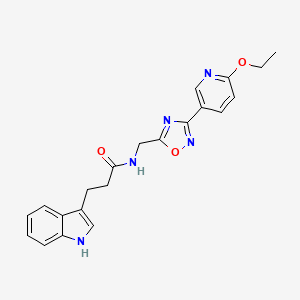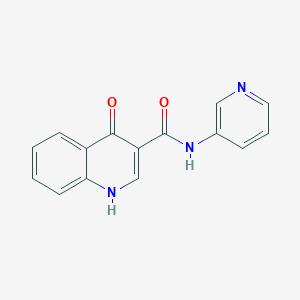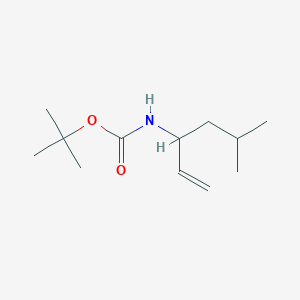![molecular formula C26H31N3O B2427828 4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one CAS No. 878712-29-9](/img/structure/B2427828.png)
4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a chemical compound that has shown potential in scientific research applications. It is a pyrrolidinone derivative that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on related benzimidazole and pyrrolidinone compounds has led to the development of novel synthetic methodologies. For example, Katritzky et al. (2000) explored novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, providing a foundation for synthesizing complex molecules with potential therapeutic applications Katritzky et al., 2000. Similarly, research on the facile synthesis and spectral analysis of pyrrole 4-imidazole derivatives by Singh et al. (2015) contributes to the understanding of biheterocyclic compounds' structure and potential applications Singh et al., 2015.
Potential Biological Activities
Several studies have focused on the potential anticancer properties of compounds containing the benzimidazole moiety. For instance, Martínez-Alonso et al. (2014) derived structure-activity relationships from the anticancer properties of ruthenium(II) arene complexes with 2-aryldiazole ligands, indicating the relevance of such structures in developing cancer therapies Martínez-Alonso et al., 2014. Additionally, Rasal et al. (2020) explored the design, synthesis, and in vitro anticancer activity of pyrrole-3-carboxamide derivatives bearing a benzimidazole template, further highlighting the therapeutic potential of benzimidazole-based compounds Rasal et al., 2020.
Mecanismo De Acción
Target of Action
The compound “4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one” is a complex molecule that contains a benzimidazole moiety . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of this compound is likely to be related to its benzimidazole moiety. Benzimidazole derivatives are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic stacking interactions
Biochemical Pathways
Given the broad range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound could affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given the broad range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-[1-(cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25-17-22(19-28(25)16-15-20-9-3-1-4-10-20)26-27-23-13-7-8-14-24(23)29(26)18-21-11-5-2-6-12-21/h1,3-4,7-10,13-14,21-22H,2,5-6,11-12,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWIBZXLPISCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)
![2-(6-Benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)

![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2427757.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)

![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)
